3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one - 393541-04-3

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one

Catalog Number: EVT-6292992
CAS Number: 393541-04-3
Molecular Formula: C21H19NO2
Molecular Weight: 317.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One Derivatives (AAP-1 to AAP-10)

Compound Description: This series of compounds represents a group of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives (AAP-1 to AAP-10) synthesized and evaluated for their in vitro antimicrobial activities. []

3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one

Compound Description: The crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one has been reported, revealing a chair conformation for the morpholine ring and an anti conformation between the morpholine nitrogen and the carbonyl group. []

Relevance: This compound shares the 1-phenyl-3-(pyridin-2-yl)propan-1-one core structure with 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. The key difference lies in the substitution at the 3-position of the propanone moiety, where the target compound has a 2-(benzyloxy)phenyl substituent, while this compound has a morpholin-4-yl group. []

2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one

Compound Description: The crystal structure of 2-benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one exhibits a propeller-like shape, with the three aromatic rings (pyridyl, phenyl, and benzyl) positioned nearly perpendicular to each other. []

Relevance: This compound is structurally similar to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, sharing the 1-phenyl-3-(pyridin-2-yl)propan-1-one core. The key difference lies in the presence of a benzyl group at the 2-position of the propanone moiety instead of the 2-(benzyloxy)phenyl group found in the target compound. []

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

Compound Description: 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR spectroscopy, and X-ray diffraction. []

Relevance: While this compound shares the 1-phenylpropan-1-one moiety with 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, it lacks the pyridin-2-yl group and instead features two 1H-pyrazol-1-yl groups at the 3-position. This difference significantly alters the overall structure and potential biological activity compared to the target compound. []

(2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one and (2E)-1-(anthracen-9-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Compound Description: This entry refers to two distinct chalcone derivatives: (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one and (2E)-1-(anthracen-9-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Their crystal structures reveal distinct hydrogen-bonding patterns and conformations. []

(E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one

Compound Description: This compound represents a novel organic two-photon absorption material containing triphenylamine and pyridine units. Its crystal structure highlights the propeller-like arrangement of the benzene rings and the pyridine ring. []

1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one

Compound Description: This compound is a potent and selective histamine H3 receptor (H3R) inverse agonist with potential for treating cognitive disorders associated with Alzheimer's disease. []

Relevance: This compound, while containing a propan-1-one moiety, is structurally dissimilar to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. It lacks the characteristic benzyloxyphenyl and pyridin-2-yl groups, instead featuring a complex thiazolo[5,4-c]pyridine system with various substituents. []

(2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This heteroaryl chalcone derivative features a pyridine ring and a trimethoxyphenyl group connected by an α, β-unsaturated ketone system. Its crystal structure reveals a nearly planar molecular conformation stabilized by C—H⋯O interactions. []

1-Aryl-3-(indole-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-ones

Compound Description: This entry refers to a series of 1-aryl-3-(indole-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-ones synthesized using a Brønsted acid ionic liquid catalyst. []

Relevance: This group of compounds, while possessing a propan-1-one core, bears little structural resemblance to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. Notably, they lack the benzyloxyphenyl and pyridin-2-yl groups, instead featuring aryl, indole, and triazole moieties. []

(2E)-1-(Pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound, a heteroaryl chalcone derivative, exhibits a near-planar structure with a small dihedral angle between the pyridine and benzene rings. Its crystal packing is influenced by weak C—H⋯N, C—H⋯O, and π–π stacking interactions. []

2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one

Compound Description: The crystal structure of 2,3-dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one shows whole-molecule disorder over two orientations. It features a thiophene ring, a chlorophenyl group, and a nitro group, with C—H⋯Cl and C—H⋯O hydrogen bonds contributing to its crystal packing. []

Relevance: This compound, while containing a propan-1-one moiety, differs significantly from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one in its structure. It lacks the benzyloxyphenyl and pyridin-2-yl groups and instead incorporates a thiophene ring, a chlorophenyl group, and a nitro group, resulting in a distinct chemical structure and potential biological activity. []

3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex

Compound Description: The asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl2 complex exhibit interesting structural features and phase behavior. L1 displays crystallographic symmetry higher than its molecular symmetry and exhibits supercooling. []

Relevance: While this compound contains a pyridin-2-yl group, it is structurally different from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. It features a pyrazole ring and lacks the benzyloxyphenyl and propan-1-one moieties present in the target compound. []

(E)-5-(4-methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one and [3,4-bis(phenylethynyl)cyclobutane-1,2-diyl]bis(pyridin-2-ylmethanone)

Compound Description: This entry refers to two compounds: (E)-5-(4-methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one, which remained photoinert upon recrystallization, and [3,4-bis(phenylethynyl)cyclobutane-1,2-diyl]bis(pyridin-2-ylmethanone), formed via spontaneous [2 + 2] cycloaddition of (E)-5-phenyl-1-(pyridin-2-yl)pent-2-en-4-yn-1-one under daylight. []

Relevance: These compounds, while containing the pyridin-2-yl ketone motif, are structurally distinct from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. The former is an enynone, while the latter is a cyclobutane derivative, both lacking the benzyloxyphenyl group present in the target compound. []

(E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine (PPEH) and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine (PEHP)

Compound Description: (E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine (PPEH) and 1-[2-(1-(pyridine-3-yl)ethylidene)hydrazinyl]phthalazine (PEHP) are two hydralazine hydrochloride-derived Schiff bases. These compounds were tested for their antimicrobial and anti-parasitic activities. []

Relevance: While containing a pyridin-2-yl group in PPEH and a pyridin-3-yl group in PEHP, these compounds are structurally distinct from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. Both compounds feature a hydralazine moiety and a phthalazine ring system, lacking the benzyloxyphenyl and propan-1-one moieties present in the target compound. []

N'–(1–(pyridin–2–yl)ethylidene)nicotinohydrazide and its Nd(III) and Pr(III) Complexes

Compound Description: N'–(1–(pyridin–2–yl)ethylidene)nicotinohydrazide (HL) acts as a tridentate ligand in the formation of mononuclear and dinuclear complexes with Nd(III) and Pr(III) ions, respectively. []

Relevance: This compound, while containing a pyridin-2-yl group, is structurally different from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. It features a nicotinohydrazide moiety and lacks the benzyloxyphenyl and propan-1-one moieties found in the target compound. []

(2E)-3-[3-(Benzyloxy) Phenyl]-1-(4’-Chlorophenyl)-2-Propen-1-One [BPClPO]

Compound Description: (2E)-3-[3-(Benzyloxy) Phenyl]-1-(4’-Chlorophenyl)-2-Propen-1-One [BPClPO] is a chalcone derivative synthesized and characterized using various spectroscopic techniques and computational methods. It exhibits potential medicinal properties. []

Relevance: Similar to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, this compound belongs to the chalcone class, sharing the α, β-unsaturated ketone system. Both compounds feature a benzyloxyphenyl group, but they differ in the position of the benzyloxy group on the phenyl ring (meta in BPClPO vs. ortho in the target compound) and the aromatic ring attached to the carbonyl group (chlorophenyl in BPClPO vs. pyridin-2-yl in the target compound). []

Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives

Compound Description: This group consists of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives designed and evaluated for their affinity towards 5-HT1A serotonin receptors. The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. []

Relevance: These compounds, while sharing the propan-1-one moiety with 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, differ significantly in their core structure. They lack the characteristic benzyloxyphenyl and pyridin-2-yl groups and instead feature a benzo[b]thiophene ring system and an arylpiperazine moiety. []

4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid

Compound Description: This compound, a pyrazole derivative, serves as a key intermediate in the synthesis of novel pyrazole and fused pyrazole derivatives. Its reactivity with 2-hydrazinopyridine was investigated to explore the formation of new pyrazolo-pyridazine derivatives. []

Relevance: This compound, though containing a pyridin-2-yl group, differs considerably in its structure from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. It features a pyrazole ring fused with a phenyl ring and a carboxylic acid group, lacking the benzyloxyphenyl and propan-1-one moieties present in the target compound. []

2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine (L)

Compound Description: 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine (L) is a tridentate pyridine donor ligand used to synthesize copper(I) complexes. The ligand exists in meso and rac diastereoisomers, which can be separated via their methylmercury(II) derivatives. [, ]

3-(2-Aminoethylthio)-1-(aryl)-3-(thiophen-2-yl)propan-1-ones and 5,7-diaryl-2,3,6, 7-tetrahydro-1,4-thiazepines

Compound Description: This entry describes two types of compounds: 3-(2-aminoethylthio)-1-(aryl)-3-(thiophen-2-yl)propan-1-ones, formed by triethylamine-mediated addition of 2-aminoethanethiol hydrochloride to chalcones bearing a 2-thienyl group at the 3-position, and 5,7-diaryl-2,3,6, 7-tetrahydro-1,4-thiazepines, obtained as addition-cyclization products when the chalcones bear a 2-furyl group at the 1-position. []

Relevance: While containing a propan-1-one moiety, these compounds differ significantly from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one in their core structure. They incorporate a thiophene ring and an aminoethylthio group, lacking the characteristic benzyloxyphenyl and pyridin-2-yl groups. []

(2E)-3-[4-(Benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one

Compound Description: The title compound, (2E)-3-[4-(Benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one, is a chalcone derivative. Its crystal structure reveals an E conformation with respect to the C=C bond. The pyridine ring and the two phenyl rings are not coplanar. []

(Z)-3-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Compound Description: (Z)-3-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound whose crystal structure has been reported. []

1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one Derivatives

Compound Description: This series of compounds, characterized as β-aryl-β-mercapto ketones containing a methylsulfonyl group, were designed and synthesized as potential selective COX-2 inhibitors for cancer treatment. []

Relevance: These compounds, while possessing a propan-1-one core structure, differ significantly from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They lack the benzyloxyphenyl and pyridin-2-yl groups, instead featuring a methylsulfonylphenyl group, a phenylthio group, and another phenyl ring attached to the propan-1-one moiety. []

1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes

Compound Description: This series of compounds, designed as dopamine D4 receptor agonists, is characterized by the presence of an oxime group, an aryl group, and a 4-pyridine-2-ylpiperazine moiety linked to a propanone backbone. []

Relevance: These compounds, while sharing the propan-1-one moiety with 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, differ significantly in their overall structure. Notably, they lack the benzyloxyphenyl group and instead feature an oxime group, an aryl group, and a 4-pyridine-2-ylpiperazine moiety. []

catena-Poly[[bis[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one-κN 4]cadmium(II)]-di-μ-azido-κ4 N 1:N 3] and Tetrakis[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one-κN 4]bis(thiocyanato-κN)nickel(II)

Compound Description: These entries describe two metal complexes. The first one is a cadmium(II) complex with bridging azide ligands and 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one as a monodentate ligand. The second one is a nickel(II) complex with thiocyanate and 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one ligands. [, ]

Relevance: These compounds, while containing the 1-phenylpropan-1-one motif, bear little structural similarity to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They lack the benzyloxyphenyl and pyridin-2-yl groups and instead incorporate a triazole ring and are part of metal complexes. [, ]

3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one

Compound Description: 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one (MPP) is a chalcone derivative studied using DFT calculations to understand its geometric parameters, vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential. []

Relevance: This compound is structurally analogous to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, both belonging to the chalcone family due to the (E)-1-(pyridin-2-yl)prop-2-en-1-one core. The key difference lies in the substitution on the aromatic ring attached to the double bond, with MPP having a methoxy group at the para position, whereas the target compound has a benzyloxy group at the ortho position. []

(E)-1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: (E)-1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one represents a heteroaryl chalcone derivative with a trimethoxyphenyl group attached to the α, β-unsaturated ketone system linked to a pyridine ring. []

1-(Pyridin-2'-yl)-2,6-diphenylpyridinium Salts and their Oxidative Cyclization Products

Compound Description: 1-(Pyridin-2'-yl)-2,6-diphenylpyridinium salts, specifically perchlorates with varying 4 and 6' substituents, undergo oxidative cyclization with ferricyanide, yielding isomeric imidazo[1,2-a]pyridine and pyrrole derivatives. []

Relevance: These compounds, while containing a pyridin-2-yl group, possess a distinct structure compared to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They feature a central pyridinium ring with phenyl and pyridyl substituents, lacking the benzyloxyphenyl and propan-1-one moieties. []

CuCl(1-pyridin-2-yl-3-p-tolyl-thiourea)2

Compound Description: CuCl(1-pyridin-2-yl-3-p-tolyl-thiourea)2 is a copper(I) complex that exhibits isomerism in its crystal structure. This complex involves the coordination of copper(I) chloride with two molecules of 1-pyridin-2-yl-3-p-tolyl-thiourea ligand. []

Relevance: This compound, while containing a pyridin-2-yl group, is structurally different from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. It features a thiourea moiety and lacks the benzyloxyphenyl and propan-1-one moieties present in the target compound. []

1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones

Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to a propan-1-one moiety with a 4-phenoxyphenyl group, was synthesized and evaluated for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. []

Relevance: While containing the propan-1-one core, these compounds are structurally distinct from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They lack the benzyloxyphenyl and pyridin-2-yl groups and instead feature a 1,3,4-oxadiazole ring system and a 4-phenoxyphenyl substituent. []

[1,2,4]Triazolo[1,5‐a]pyridin‐2‐amines and [, , ]Triazolo[4,3‐a]pyridin‐3‐amines

Compound Description: These two classes of compounds, [, , ]triazolo[1,5‐a]pyridin‐2‐amines and [, , ]triazolo[4,3‐a]pyridin‐3‐amines, were unexpectedly synthesized via the oxidative cyclization of 1‐(pyridin‐2‐yl)guanidine derivatives using N-chlorosuccinimide and potassium carbonate. []

Relevance: These compounds, though containing a pyridine ring, are structurally distinct from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They feature a fused triazole-pyridine system, lacking the benzyloxyphenyl and propan-1-one moieties present in the target compound. []

(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives

Compound Description: This series of (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives was synthesized and evaluated for their mushroom tyrosinase inhibitory activity. []

Relevance: These compounds, while possessing an α, β-unsaturated ketone system like 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one, differ in their core structure. They lack the benzyloxyphenyl and pyridin-2-yl groups and instead feature a furan ring and a substituted phenyl ring attached to the enone system. []

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

Compound Description: The crystal structure of 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one reveals a near-perpendicular orientation between the phenyl and indole rings. Weak hydrogen bonds (C—H⋯O and C—H⋯Br) influence the molecular packing in the crystal lattice. []

Relevance: This compound, while containing a propan-1-one moiety, differs significantly from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. It lacks the benzyloxyphenyl and pyridin-2-yl groups and instead features an indole ring system with a bromomethyl and a phenylsulfonyl substituent. []

1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines

Compound Description: This entry describes two related series of compounds: 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines, which were synthesized and evaluated for their analgesic and anti-inflammatory activities. []

Relevance: These compounds, while containing a substituted phenyl group, are structurally dissimilar to 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They feature either an imidazo[4,5-b]pyridine or a triazolo[4,5-b]pyridine core, lacking the benzyloxyphenyl and propan-1-one moieties. []

5-Phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine

Compound Description: 5-Phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine is an oxazaphospholidine derivative synthesized via a stereoselective intramolecular cyclization. []

Relevance: This compound shares the pyridin-2-yl group with 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one but differs significantly in its core structure. It features an oxazaphospholidine ring and lacks the benzyloxyphenyl and propan-1-one moieties. []

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

Compound Description: 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives represent a novel class of antimalarial agents that target Plasmodium cytoplasmic prolyl-tRNA synthetase. []

Relevance: These compounds, while containing a pyridine ring, are structurally distinct from 3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one. They feature a pyrrolidinone ring and a pyridin-4-yl substituent, lacking the benzyloxyphenyl and propan-1-one moieties. []

3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine

Compound Description: This group includes a series of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives synthesized and characterized for their potential biological activities. These compounds incorporate a thiocarbamido group, a pyridine ring, and a propan-1-amine moiety in their structure. []

1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone and (1-(pyridin-2-yl)ethylidene)carbonohydrazide

Compound Description: (1-(pyridin-2-yl)ethylidene)carbonohydrazide (1) is a mono-substituted compound prepared as an intermediate for the synthesis of a dissymmetrical bis-substituted Schiff base, 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone (2). Compound 2 was characterized for its antioxidant activity and structural features. []

Properties

CAS Number

393541-04-3

Product Name

3-[2-(benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one

Molecular Formula

C21H19NO2

Molecular Weight

317.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.